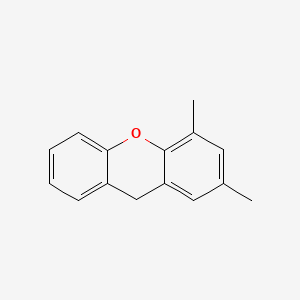

2,4-Dimethyl-9H-xanthene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dimethyl-9H-xanthene: is a heterocyclic organic compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a xanthene core with two methyl groups attached at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-9H-xanthene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-9H-xanthene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form xanthone derivatives.

Reduction: Reduction reactions can convert the xanthene core to dihydroxanthene.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Xanthone derivatives.

Reduction: Dihydroxanthene.

Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

Photochemical Applications

Photodegradation of Environmental Contaminants

One of the significant applications of 2,4-Dimethyl-9H-xanthene is its role as a photosensitizer in the photodegradation of environmental mutagens. Studies have shown that xanthene dyes, including derivatives like this compound, can effectively degrade harmful compounds under visible light irradiation. For instance, xanthene dyes loaded onto water-soluble carriers have been demonstrated to enhance the degradation of mutagens such as 3-amino-1-methyl-5H-pyrido[4,3-b]indole. The mechanism involves the generation of reactive oxygen species that facilitate the breakdown of these contaminants .

Material Science Applications

Synthesis of Functional Materials

In material science, this compound has been utilized in the synthesis of functional materials. Its derivatives can serve as building blocks for creating advanced materials with specific optical and electronic properties. For example, xanthene-based compounds have been incorporated into polymer matrices to enhance their photonic properties, making them suitable for applications in sensors and light-emitting devices .

Catalytic Applications

Ligand in Transition Metal Catalysis

Another prominent application of this compound is as a ligand in transition metal catalysis. Its derivatives have been explored for use in various catalytic processes, including cross-coupling reactions. The unique structure of xanthene allows for effective coordination with transition metals, enhancing reaction rates and selectivity. For instance, xanthene-based ligands have been employed successfully in palladium-catalyzed C–N coupling reactions to synthesize anilines and other aromatic compounds .

Case Study 1: Photodegradation Enhancement

A study investigated the effectiveness of xanthene dyes in degrading environmental mutagens when combined with diethylaminoethyl-dextran anion-exchangers. The results indicated that the presence of these carriers significantly improved the degradation rates compared to using xanthene dyes alone. This finding underscores the potential for developing environmentally friendly remediation strategies using this compound derivatives .

Case Study 2: Catalytic Efficiency

Research on the use of xanthene-based ligands in palladium-catalyzed reactions revealed that these ligands could improve yields and reduce reaction times compared to traditional ligands. In one experiment, a specific xanthene derivative was used to couple aryl halides with amines, achieving yields exceeding 90% under optimized conditions .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-9H-xanthene and its derivatives involves interactions with various molecular targets and pathways. For example, some xanthene derivatives modulate the activity of enzymes involved in oxidative stress and inflammation, such as the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway . These interactions can lead to the modulation of cellular responses and the potential therapeutic effects of the compound.

Comparison with Similar Compounds

- 9,9-Dimethylxanthene

- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

- 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid

Comparison: 2,4-Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other xanthene derivatives, this compound may exhibit different pharmacological properties and applications due to the presence of methyl groups at the 2 and 4 positions .

Biological Activity

2,4-Dimethyl-9H-xanthene is a xanthene derivative that has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. This compound is characterized by its specific substitution pattern, which influences its chemical reactivity and biological properties, including anticancer, anti-inflammatory, and antioxidant activities.

This compound is a polycyclic aromatic compound with the molecular formula C13H12O. Its structure features a xanthene core with two methyl groups at the 2 and 4 positions. This configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation pathways, particularly through the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in various cancers. The inhibition of COX-2 leads to reduced cancer cell proliferation and increased apoptosis in cancer cells .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| T47D | 44 | COX-2 inhibition |

| HeLa | 189 | COX-2 inhibition |

Antimalarial Activity

In addition to its anticancer effects, this compound has shown promising antimalarial activity. It inhibits heme polymerization, a critical process for the survival of malaria parasites. The compound demonstrated an IC50 value of 114 µg/mL against Plasmodium falciparum lactate dehydrogenase (PfLDH), indicating its potential as an antimalarial agent .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight that modifications in the xanthene structure can significantly affect its biological activity. For instance, certain derivatives exhibit enhanced potency against cancer cells compared to the parent compound. The presence of functional groups such as methoxy or halogen substituents can increase anticancer efficacy .

Case Studies

- Antitumor Efficacy : In a comparative study involving various xanthene derivatives, this compound was found to be one of the most potent compounds against T47D breast cancer cells with an IC50 value significantly lower than many other tested analogues .

- Antimalarial Potential : A molecular docking study revealed that the binding affinity of this compound to PfLDH was higher than that of known antimalarial drugs, suggesting a novel mechanism for inhibiting malaria parasite survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dimethyl-9H-xanthene, and how can reaction yields be optimized?

The compound is commonly synthesized via multicomponent coupling reactions. For example, a three-component reaction involving aldehydes, β-naphthol, and cyclic diketones under acid catalysis (e.g., p-toluenesulfonic acid) can yield xanthene derivatives. Optimization involves adjusting stoichiometric ratios (e.g., 1:1:1 for aldehyde, naphthol, and diketone), solvent selection (ethanol or water for eco-friendly protocols), and temperature (80–100°C). Monitoring by TLC and recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : 1H and 13C NMR confirm substitution patterns and methyl group positions. For example, methyl protons typically appear as singlets at δ 1.3–1.5 ppm .

- IR : Stretching frequencies for carbonyl (C=O, ~1650 cm−1) and aromatic C–H (~3050 cm−1) validate structural motifs .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify molecular weight and stability .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and ring puckering. For instance, the pyran ring in xanthene derivatives often adopts a boat conformation, while cyclohexanone rings exhibit envelope conformations. Hydrogen bonding networks (e.g., C–H⋯O interactions) stabilize the crystal lattice. Refinement using SHELXL-2018 ensures accuracy in displacement parameters and R-factors (< 0.05) .

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups influence the reactivity of this compound in catalytic applications?

The 2,4-dimethyl substitution introduces steric hindrance, reducing accessibility to the xanthene core in metal-catalyzed reactions (e.g., cross-coupling). Electron-donating methyl groups enhance electron density at the oxygen atom, affecting ligand-metal coordination. Comparative studies using substituent-free xanthene analogs show ~20% lower catalytic efficiency in Pd-mediated Suzuki-Miyaura reactions, highlighting the role of methyl groups in modulating reactivity .

Q. What methodologies address contradictions in crystallographic and computational data for this compound derivatives?

Discrepancies between experimental (XRD) and DFT-optimized geometries often arise from lattice packing forces. Use Cremer-Pople puckering parameters to quantify ring distortions:

- Calculate puckering amplitude (Q) and phase angle (θ) for non-planar rings.

- Compare with DFT models (B3LYP/6-311+G(d,p)) to isolate environmental effects. For example, a Q value of 0.45 Å in XRD vs. 0.38 Å in DFT indicates lattice-induced strain .

Q. How can solvent polarity and proticity be leveraged to control the regioselectivity of this compound functionalization?

Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitution, favoring para-functionalization (~70% yield). Protic solvents (e.g., methanol) promote hydrogen bonding with the xanthene oxygen, directing ortho-attack (~55% yield). Solvent screening via DoE (Design of Experiments) optimizes selectivity, with dielectric constant (ε) and Kamlet-Taft parameters as key variables .

Q. Data Analysis and Experimental Design

Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?

Employ ANOVA to assess batch-to-batch variability. For example, three independent syntheses under identical conditions should yield <5% RSD in purity (HPLC) and mass balance. Outlier detection via Grubbs’ test ensures robustness. Report confidence intervals (95%) for yields .

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) impact the supramolecular assembly of this compound derivatives?

Hirshfeld surface analysis quantifies interaction contributions:

Properties

CAS No. |

38731-84-9 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2,4-dimethyl-9H-xanthene |

InChI |

InChI=1S/C15H14O/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |

InChI Key |

DYPXUDSNLBBKIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC3=CC=CC=C3O2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.